4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the ethyl group: Alkylation can be performed using ethyl halides in the presence of a base.
Nitration of the phenyl ring: The nitrophenyl group can be introduced through nitration using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The ethyl group can be replaced with other alkyl or aryl groups through alkylation or arylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted pyrazoles: Formed from the substitution of the bromine or ethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethyl-3-phenyl-1H-pyrazole: Lacks the nitro group, which may affect its reactivity and applications.
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group in a different position, which can influence its chemical properties.
Uniqueness
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can lead to distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C11H10BrN3O2 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-bromo-1-ethyl-3-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-4-3-5-9(6-8)15(16)17/h3-7H,2H2,1H3 |
InChI Key |
ICYGNGPNIJTERK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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